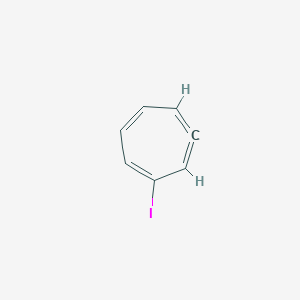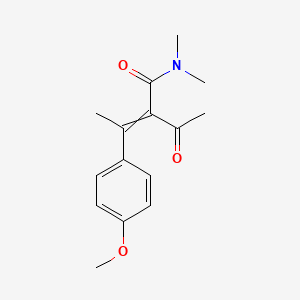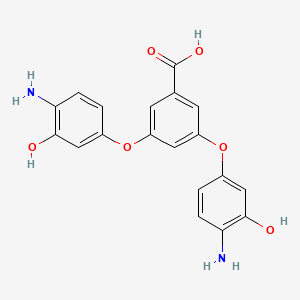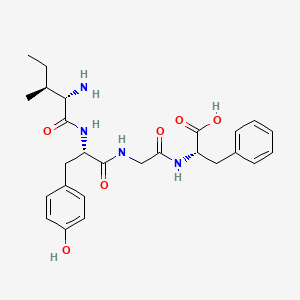![molecular formula C18H22N2O2 B14209697 (Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol](/img/structure/B14209697.png)
(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) can be achieved through a one-pot reaction at room temperature. The reaction involves the condensation of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This method is efficient and environmentally friendly, utilizing simple grinding techniques to achieve high atom economy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthesis can be applied to scale up the production. The use of solvent-free conditions and simple grinding methods can be adapted for larger-scale operations, ensuring minimal environmental impact and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under mild conditions.
Major Products
Aplicaciones Científicas De Investigación
1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Biology: It serves as a potential pharmacophore in drug discovery, particularly for developing antimicrobial and anticancer agents.
Medicine: The compound’s derivatives are investigated for their therapeutic properties, including neuroprotective and anti-inflammatory effects.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including ionotropic glutamate receptors.
Pathways Involved: It modulates signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar structural features and applications.
Dihydroquinoxaline derivatives: These compounds share the quinoxaline core and exhibit comparable chemical reactivity and biological activity.
Uniqueness
1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness enhances its potential in various applications, particularly in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C18H22N2O2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol |
InChI |
InChI=1S/C18H22N2O2/c1-11(2)17(21)9-15-16(10-18(22)12(3)4)20-14-8-6-5-7-13(14)19-15/h5-12,21-22H,1-4H3/b17-9-,18-10- |
Clave InChI |
ZNZKPQOKKVASTO-XFQWXJFMSA-N |
SMILES isomérico |
CC(/C(=C/C1=NC2=CC=CC=C2N=C1/C=C(\O)/C(C)C)/O)C |
SMILES canónico |
CC(C)C(=CC1=NC2=CC=CC=C2N=C1C=C(C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)
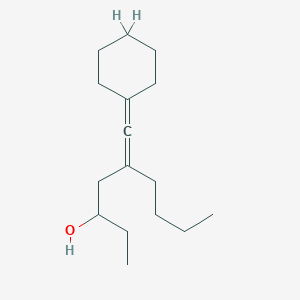
![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)
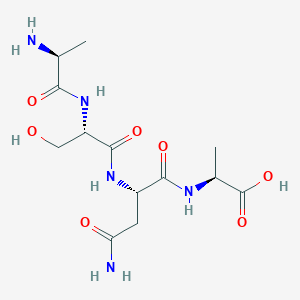
![1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]](/img/structure/B14209634.png)
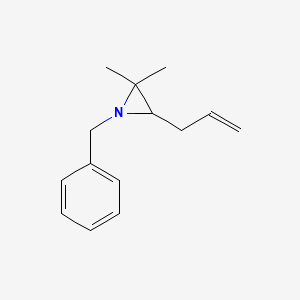
![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
![2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile](/img/structure/B14209648.png)
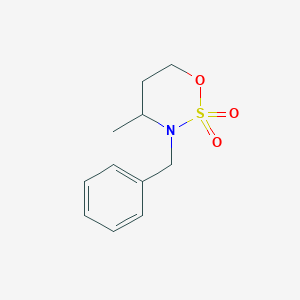
![1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene](/img/structure/B14209655.png)
